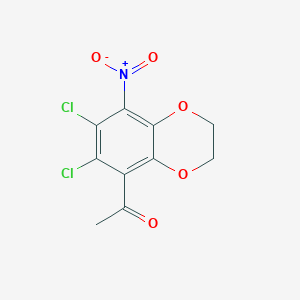
1-(6,7-Dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone
Übersicht
Beschreibung
1-(6,7-Dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone is a useful research compound. Its molecular formula is C10H7Cl2NO5 and its molecular weight is 292.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(6,7-Dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone (CAS Number: 166816-12-2) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 292.072 g/mol. The compound features a complex structure that includes a benzodioxin moiety, which is often associated with various biological activities.
| Property | Value |
|---|---|
| CAS Number | 166816-12-2 |
| Molecular Formula | C10H7Cl2NO5 |
| Molecular Weight | 292.072 g/mol |
| Synonyms | 1-(6,7-Dichloro-8-nitro-2,3-dihydrobenzodioxin-5-yl)ethanone |
Mechanisms of Biological Activity
Research indicates that the biological activity of 1-(6,7-Dichloro-8-nitro-2,3-dihydrobenzodioxin-5-yl)-1-ethanone may be attributed to several mechanisms:
1. Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties by inhibiting specific kinases involved in cell cycle regulation. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell proliferation and survival .
2. Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects in various in vitro models. It appears to modulate inflammatory pathways by reducing the expression of pro-inflammatory cytokines .
3. Antioxidant Properties
Additionally, 1-(6,7-Dichloro-8-nitro-2,3-dihydrobenzodioxin-5-yl)-1-ethanone has been studied for its antioxidant properties. It scavenges free radicals and may protect cells from oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Case Study 1: Anticancer Efficacy
A study conducted on human cancer cell lines revealed that treatment with 1-(6,7-Dichloro-8-nitro-2,3-dihydrobenzodioxin-5-yl)-1-ethanone led to significant cell death in breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 2: Inflammation Modulation
In an animal model of arthritis, administration of this compound resulted in decreased swelling and pain behavior compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in joint tissues .
Case Study 3: Neuroprotective Effects
Research has indicated potential neuroprotective effects of the compound in models of neurodegeneration. It was found to enhance neuronal survival under oxidative stress conditions by upregulating antioxidant enzymes .
Eigenschaften
IUPAC Name |
1-(6,7-dichloro-5-nitro-2,3-dihydro-1,4-benzodioxin-8-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO5/c1-4(14)5-6(11)7(12)8(13(15)16)10-9(5)17-2-3-18-10/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRNYIDMYLABGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=C(C(=C1Cl)Cl)[N+](=O)[O-])OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377096 | |
| Record name | 1-(6,7-dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166816-12-2 | |
| Record name | 1-(6,7-dichloro-8-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














